![molecular formula C21H15N3O4 B5912704 (4Z)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-phenylpyrazol-3-one](/img/structure/B5912704.png)
(4Z)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-phenylpyrazol-3-one
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Overview
Description
The compound (4Z)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-phenylpyrazol-3-one is a complex organic molecule characterized by its unique structure, which includes a pyrazolone core, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-phenylpyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4Z)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-phenylpyrazol-3-one: undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
(4Z)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-phenylpyrazol-3-one: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of (4Z)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-phenylpyrazol-3-one involves its interaction with various molecular targets. The nitrophenyl group can participate in redox reactions, while the pyrazolone core may interact with enzymes or receptors, modulating their activity. The furan ring can enhance the compound’s binding affinity to specific targets, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-5-methyl-4-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-phenylpyrazol-3-one
- (4Z)-5-methyl-4-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-phenylpyrazol-3-one
Uniqueness
The unique combination of the nitrophenyl group, furan ring, and pyrazolone core in (4Z)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-phenylpyrazol-3-one imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other similar molecules.
Properties
IUPAC Name |
(4Z)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-14-19(21(25)23(22-14)16-7-3-2-4-8-16)13-18-10-11-20(28-18)15-6-5-9-17(12-15)24(26)27/h2-13H,1H3/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPOVWXRIBRELI-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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